6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL
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Overview
Description
6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol is a chemical compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.31700 g/mol This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol typically involves the reaction of 3-ethyloxetan-3-yl methanol with hexan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the hexanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexanone or hexanal, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-Methyloxetan-3-yl)methoxy]hexan-1-ol
- 6-[(3-Propoxyoxetan-3-yl)methoxy]hexan-1-ol
- 6-[(3-Butyloxetan-3-yl)methoxy]hexan-1-ol
Uniqueness
6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol is unique due to the presence of the ethyloxetane moiety, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-[(3-ethyloxetan-3-yl)methoxy]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-12(10-15-11-12)9-14-8-6-4-3-5-7-13/h13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRZUMSWYUOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738415 |
Source
|
Record name | 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849146-75-4 |
Source
|
Record name | 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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